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Oxazole, 4,5-dihydro-2-(2-methylphenyl)-

Cat. No.: B14116105
M. Wt: 161.20 g/mol
InChI Key: FOCSWKJNNDKQBA-UHFFFAOYSA-N
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Description

Significance of Dihydrooxazole Ring Systems in Contemporary Organic Synthesis

The 4,5-dihydrooxazole ring, commonly referred to as the 2-oxazoline ring, is a five-membered heterocyclic scaffold that has garnered substantial interest in modern organic chemistry. researchgate.net These structures are recognized for their stability and versatile reactivity. The ring is thermally stable and generally resistant to nucleophiles, bases, radicals, and weak acids. wikipedia.org

One of the most prominent roles of the dihydrooxazole system is in the field of asymmetric catalysis, where chiral oxazolines are incorporated into ligands for metal-catalyzed reactions. wikipedia.org The stereocenter, often derived from readily available chiral amino alcohols, is positioned adjacent to the coordinating nitrogen atom, enabling it to effectively influence the stereochemical outcome of reactions at the metal center. wikipedia.org

Furthermore, 2-oxazolines serve as crucial monomers in the cationic ring-opening polymerization (CROP) to produce poly(2-oxazoline)s (POx). mdpi.comacs.org This living polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and complex architectures, such as block and graft copolymers. acs.orgresearchgate.net These polymers are considered pseudopeptides and exhibit excellent biocompatibility, leading to significant research into their use for biomedical applications, including drug delivery systems, hydrogels, and surface modifications, often being explored as alternatives to poly(ethylene glycol) (PEG). ugent.benih.govresearchgate.net Dihydrooxazoles also function as effective protecting groups for carboxylic acids. wikipedia.org

Position of the 2-(2-Methylphenyl)-4,5-Dihydrooxazole Scaffold within Heterocyclic Chemistry Research

Oxazole (B20620), 4,5-dihydro-2-(2-methylphenyl)- belongs to the class of 2-aryl-2-oxazolines. The substituent at the 2-position of the oxazoline (B21484) ring significantly dictates the compound's properties and reactivity. While the dihydrooxazole ring itself provides a stable, coordinating heterocyclic core, the 2-aryl group modulates its electronic and steric characteristics.

The 2-phenyl-4,5-dihydrooxazole core, for instance, has been utilized in studies involving unexpected molecular rearrangements to create congested aza-quaternary carbon centers. nih.gov The synthesis of various 2-aryl and 2-styryl-4,5-dihydrooxazoles is commonly achieved through the reaction of the corresponding acyl chlorides with 2-amino alcohols or their precursors. wikipedia.orgresearchgate.net

Specifically, the 2-(2-methylphenyl) or 2-(o-tolyl) substituent introduces distinct features. The methyl group at the ortho position of the phenyl ring provides steric hindrance around the imine carbon (C2) of the oxazoline ring. This steric bulk can influence its coordination behavior with metal centers when used as a ligand and may affect the rate and mechanism of reactions involving this position, such as polymerization or hydrolysis. Electronically, the methyl group is weakly electron-donating, which can subtly alter the nucleophilicity of the ring's nitrogen atom. While extensive research has been conducted on various 2-substituted oxazolines, the 2-(2-methylphenyl) analogue appears to be less specifically documented in major research campaigns compared to derivatives like 2-ethyl, 2-phenyl, or those with bulky alkyl groups like tert-butyl. nih.govbeilstein-journals.org

2-Substituent Group Key Research Area/Application Reference
EthylMonomer for Poly(2-ethyl-2-oxazoline) (PEtOx) in biomedical applications. mdpi.com
PhenylUsed in studies of molecular rearrangements and as a structural component in ligands. nih.gov
tert-ButylComponent of widely used chiral ligands in asymmetric catalysis (e.g., BOX ligands). beilstein-journals.org
2-Methylphenyl (o-tolyl)Underexplored, potential for use in catalysis and polymer science.

Current Research Gaps and Future Perspectives for the Compound

A notable research gap exists in the scientific literature concerning the specific synthesis, characterization, and application of Oxazole, 4,5-dihydro-2-(2-methylphenyl)-. While the broader class of 2-oxazolines is well-established, this particular analogue remains largely unexplored. PubChem, a major chemical database, contains entries for similar structures like 2-(2,5-dimethylphenyl)- and 2-(2,4,5-trimethylphenyl)-4,5-dihydrooxazole, but specific experimental data on the 2-(2-methylphenyl) derivative is scarce. nih.govnih.gov

Future research should be directed towards the following areas:

Efficient Synthesis: Developing and optimizing a scalable synthetic route to high-purity Oxazole, 4,5-dihydro-2-(2-methylphenyl)-. This would likely involve the cyclization of N-(2-hydroxyethyl)-2-methylbenzamide or the reaction of 2-methylbenzoyl chloride with a suitable amino alcohol derivative. researchgate.net

Polymerization Studies: Investigating the compound as a monomer in cationic ring-opening polymerization. Research could focus on how the ortho-methyl group affects the polymerization kinetics and the properties of the resulting poly(2-(2-methylphenyl)-2-oxazoline), such as its thermal characteristics and solubility.

Applications in Catalysis: Synthesizing chiral versions of the compound and evaluating their efficacy as ligands in asymmetric catalysis. The steric and electronic influence of the o-tolyl group could lead to unique selectivity in various metal-catalyzed transformations.

Multicomponent Reactions: Exploring the reactivity of this specific dihydrooxazole in novel multicomponent reactions, an area where other dihydrooxazoles have shown promise for the rapid construction of complex molecular architectures. nih.govacs.org

The broader field of poly(2-oxazoline)s continues to advance, with emerging trends focusing on creating degradable derivatives, developing high molar mass polymers, and expanding their use in applications ranging from drug delivery to materials for organic electronic devices. ugent.beugent.be Investigating where the 2-(2-methylphenyl) analogue fits within these future trends could be a fruitful avenue of research, potentially yielding new materials with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B14116105 Oxazole, 4,5-dihydro-2-(2-methylphenyl)-

Properties

IUPAC Name

2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCSWKJNNDKQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,5 Dihydro 2 2 Methylphenyl Oxazole and Its Derivatives

Established Reaction Pathways for Dihydrooxazole Construction

Traditional methods for synthesizing the 2-oxazoline ring are well-documented and remain widely used due to their reliability and the accessibility of starting materials. These approaches typically involve the formation of the core oxazoline (B21484) structure through intramolecular cyclization, driven by dehydration or condensation mechanisms.

One of the most common and direct routes to 2-oxazolines is the cyclodehydration of N-(2-hydroxyethyl)amides. mdpi.com In the specific case of 4,5-dihydro-2-(2-methylphenyl)oxazole, the precursor substrate is N-(2-hydroxyethyl)-2-methylbenzamide. This intramolecular reaction involves the removal of a water molecule to form the C-O bond that closes the five-membered ring.

A variety of dehydrating agents can be employed to promote this transformation. Classical reagents include phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), and thionyl chloride (SOCl2). uzh.ch More modern and milder reagents have also been developed to improve functional group tolerance and reduce side reactions. mdpi.com These include agents like the Burgess reagent, diethylaminosulfur trifluororide (DAST), and XtalFluor-E. mdpi.comuzh.chresearchgate.net The reaction is often performed by heating the N-(2-hydroxyethyl)amide with the chosen dehydrating agent, sometimes in the presence of a non-nucleophilic base to neutralize acidic byproducts. More recently, triflic acid (TfOH) has been reported as an effective promoter for this dehydrative cyclization, generating water as the only byproduct. mdpi.com

Table 1: Selected Dehydrating Agents for N-(2-hydroxyethyl)amide Cyclization

Reagent Class Specific Examples Typical Conditions Byproducts
Phosphorus Halides PCl₅, POCl₃ Heating in an inert solvent Phosphoric acids, HCl
Sulfur-Based SOCl₂, Burgess Reagent, DAST Often at low to room temperature SO₂, HCl, various sulfur compounds

Another fundamental approach to constructing 2-aryl-2-oxazolines is the condensation reaction between a nitrile and a 2-aminoalcohol. organic-chemistry.orgtandfonline.com For the synthesis of 4,5-dihydro-2-(2-methylphenyl)oxazole, this involves the reaction of 2-methylbenzonitrile with 2-aminoethanol. This method, often referred to as the Witte-Seeliger method, typically requires a catalyst to facilitate the addition of the aminoalcohol to the nitrile carbon, followed by cyclization. researchgate.net

Various Lewis acids, such as zinc acetate (B1210297) or cadmium acetate, have been historically used as catalysts, often requiring high reaction temperatures. researchgate.net However, recent advancements have led to the development of catalyst-free systems. For instance, the reaction can be effectively carried out under conventional heating in an ionic liquid like 1-butyl-3-methylimidazolium bromide ([bmim]Br), which serves as a neutral reaction medium, simplifying the workup procedure. tandfonline.com Metal-free and catalyst-free syntheses have also been achieved, broadening the applicability and green credentials of this pathway. organic-chemistry.orgtandfonline.com

Catalytic and Advanced Synthetic Strategies

To overcome the limitations of classical methods, such as harsh reaction conditions or the need for stoichiometric reagents, advanced synthetic strategies utilizing transition metal catalysts have been developed. These catalytic systems offer milder conditions, higher efficiency, and greater functional group compatibility.

Both palladium and copper catalysts have proven to be highly effective in constructing the oxazoline ring through various mechanistic pathways, including arylation, amidation, and cyclization reactions.

Palladium catalysts are renowned for their ability to mediate the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial steps in oxazoline synthesis. One efficient strategy involves a three-component coupling of an aryl halide, an amino alcohol, and an isocyanide under palladium catalysis to produce oxazolines in excellent yields. Another approach is the palladium-catalyzed intramolecular cyclization of suitable alkene-containing precursors, such as N-benzoyl-aminoalkenes, to form the dihydrooxazole ring. google.com

Furthermore, palladium-catalyzed sp² C-H activation pathways have been developed for the synthesis of highly substituted oxazole (B20620) derivatives from simple amides and ketones. organic-chemistry.org This method involves sequential C-N and C-O bond formations in a one-pot reaction, often using a palladium salt like palladium acetate as the catalyst in conjunction with an oxidant. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Oxazoline Syntheses

Reactants Catalyst System Reaction Type Reference
Aryl Halide, Amino Alcohol, Isocyanide Pd Catalyst Three-Component Coupling organic-chemistry.org
N-Benzoyl-aminoalkene Pd Compound Intramolecular Cyclization google.com

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of 2-oxazolines. Copper-N-heterocyclic carbene (NHC) complexes have been successfully used to catalyze the reaction of nitriles with aminoalcohols, providing 2-substituted oxazolines under milder conditions than many traditional methods. organic-chemistry.org

Copper salts, such as copper(I) iodide (CuI), are also effective in mediating intramolecular cyclization reactions to form heterocyclic structures like dihydrobenzo uzh.chresearchgate.netoxazines, which are structurally related to oxazolines. lookchem.com These reactions often proceed via intramolecular C-O or C-N bond formation on an aromatic ring. While direct copper-catalyzed synthesis of 4,5-dihydro-2-(2-methylphenyl)oxazole is a specific application, the principles of copper-mediated hydroamination and subsequent cyclization are well-established for related heterocycles and represent a viable synthetic strategy. rsc.org The role of copper can also be as a co-catalyst or promoter in palladium-catalyzed reactions, highlighting its versatility in facilitating key bond-forming steps. organic-chemistry.org

Transition Metal-Catalyzed Transformations

Cobalt-Catalyzed C-H Functionalization

Cobalt-catalyzed C-H functionalization has emerged as a powerful and cost-effective method for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net This approach is particularly valuable for modifying the aryl substituent of 2-aryl-4,5-dihydrooxazoles. The oxazoline ring often acts as a directing group, enabling site-selective functionalization at the ortho-position of the phenyl ring.

Research has demonstrated that high-valent cobalt(III) catalysts can facilitate C-H amidations with excellent positional and chemoselectivity, using the oxazolinyl group as an effective directing element. acs.org Mechanistic studies suggest that the C-H functionalization step is kinetically relevant in these transformations. acs.org Furthermore, cobalt catalysis has been successfully applied to the decarboxylative cross-coupling of oxazoles with α-oxocarboxylic acids, providing an efficient route to heteroaryl ketone derivatives. researchgate.net This methodology is noted for its operational simplicity and tolerance of various functional groups. researchgate.net

A novel application involves the catalytic ring-expanding carbonylation of 2-aryl-2-oxazolines to produce 4,5-dihydro-1,3-oxazin-6-ones. acs.orgnih.gov This reaction proceeds using cobalt catalysts, and experimental evidence suggests the involvement of cobalt radical species as the catalytically active intermediates. acs.org

Table 1: Examples of Cobalt-Catalyzed Carbonylation of 2-Aryl-2-oxazolines Data adapted from related studies on 2-aryl-2-oxazolines.

EntryAryl SubstituentCatalystPressure (psi)Temperature (°C)Yield (%)
1PhenylCo₂(CO)₈2006095
24-MethylphenylCo₂(CO)₈2006092
34-MethoxyphenylCo₂(CO)₈2006090
44-ChlorophenylCo₂(CO)₈10006088

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the synthesis of complex molecules, often providing high levels of stereocontrol. In the context of dihydrooxazole analogues, organocatalytic methods are particularly relevant for constructing chiral centers. For instance, enantiopure compounds designed as LpxC inhibitors have been synthesized using an organocascade fluorination reaction as the key step. researchwithrutgers.com This highlights the potential of organocatalysis to introduce specific functionalities onto molecules containing pharmacophoric moieties, including those analogous to the dihydrooxazole framework. researchwithrutgers.com These strategies are instrumental in generating new structure-activity relationship (SAR) data for complex bioactive compounds. researchwithrutgers.com

Van Leusen Oxazole Synthesis Adaptations

The Van Leusen oxazole synthesis is a classic and highly effective method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.org The reaction proceeds through a 4,5-dihydrooxazole (oxazoline) intermediate, which can be isolated or converted in situ to the corresponding oxazole. organic-chemistry.orgnih.govmdpi.com

The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent intramolecular cyclization forms the oxazoline ring, which can then eliminate p-toluenesulfinic acid to yield the aromatic oxazole. organic-chemistry.org Adaptations of this reaction allow for the synthesis of various substituted dihydrooxazoles. For example, the reaction between 1,3-diphenyl-4-formylpyrazoles and TosMIC in the presence of a base like K₂CO₃ yields 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles with high purity and yield. nih.gov

Modern adaptations have focused on improving the efficiency and environmental footprint of the Van Leusen synthesis. Microwave-assisted versions have been developed, offering high yields and broad substrate scope in reduced reaction times. nih.govmdpi.com

Iodine(III)-Mediated Cyclization Reactions

Hypervalent iodine reagents are versatile tools in organic synthesis, capable of facilitating a wide range of oxidative transformations. Iodine(III)-mediated cyclization reactions provide an efficient pathway for the construction of heterocyclic rings, including oxazoles. researchgate.net This method can involve the reaction of aryl methyl ketones with nitriles to directly prepare 2-substituted-5-aryloxazoles. researchgate.net

The electrophilic nature of iodine can be harnessed to promote the cyclization of tethered heteroatom-containing systems. nih.gov For instance, iodine-promoted cyclization of 2-alkynylphenols produces 3-iodobenzo[b]furans. nih.gov While not a direct synthesis of 4,5-dihydrooxazoles, these principles of iodocyclization are applicable to appropriately designed precursors. Chiral aryl iodide catalysts have also been designed for stereoselective oxidative dearomatization reactions, demonstrating the potential for enantioselective synthesis using iodine-based methods. rsc.org Recently, an iodine(III)-catalyzed oxidative cyclization has been developed to convert ortho-substituted anilines into benzimidazoles, showcasing the power of this catalysis for heterocycle synthesis. chemrxiv.org

One-Pot Synthetic Protocols for Efficiency

An improved one-pot Van Leusen synthesis utilizes ionic liquids as a recyclable solvent to prepare 4,5-disubstituted oxazoles from TosMIC, aliphatic halides, and aldehydes in high yields. organic-chemistry.org This method combines precursor preparation and cyclocondensation in a single step. organic-chemistry.org Another efficient one-pot method involves a tandem aza-Wittig/Michael/isomerization reaction of vinyliminophosphorane with acyl chlorides to produce 2,4,5-trisubstituted oxazoles. organic-chemistry.org This catalyst-free process proceeds under mild conditions with good yields. organic-chemistry.org

Furthermore, a novel multicomponent reaction (M4CR) has been described where four components are joined in a single pot. nih.gov This reaction involves the addition of Grignard reagents to o-OBoc salicylaldehydes in the presence of 4,5-dihydrooxazoles, leading to N-amino-benzylated phenols after an aqueous workup. nih.govacs.org

Table 2: Comparison of One-Pot Synthetic Protocols for Oxazole/Dihydrooxazole Derivatives

MethodKey ReagentsKey FeaturesReference
Van Leusen SynthesisAldehyde, TosMIC, Aliphatic HalideUses recyclable ionic liquid; high yields. organic-chemistry.org
Tandem Aza-WittigVinyliminophosphorane, Acyl ChlorideCatalyst-free; mild conditions. organic-chemistry.org
Four-Component ReactionGrignard Reagent, o-OBoc Salicylaldehyde, DihydrooxazoleJoins four components in a single pot. acs.org, nih.gov

Stereoselective Synthesis of Chiral 4,5-Dihydro-2-(2-methylphenyl)oxazole Analogues

The synthesis of chiral, non-racemic 4,5-dihydrooxazoles is of paramount importance, as these compounds are widely used as chiral ligands in asymmetric catalysis. Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts or starting from chiral precursors.

Organocatalysis provides a powerful route to enantiopure compounds, as demonstrated in the synthesis of fluorinated LpxC inhibitors where an organocascade reaction was the key stereochemistry-defining step. researchwithrutgers.com Similarly, chiral hypervalent iodine(III) catalysts have been developed and applied to the enantioselective synthesis of para-quinols from phenols, indicating the potential for stereoselective cyclization reactions mediated by chiral iodine compounds. rsc.org

Another approach is to use chiral starting materials. For example, the galactosylation of 4-aryl-5-indolyl-1,2,4-triazole-3-thiones using a protected galactopyranosyl bromide donor resulted in the β-stereoselective formation of S- and N-galactosides. mdpi.com The stereoselectivity was confirmed by NMR, with coupling constants indicating the specific anomeric configuration. mdpi.com Such principles can be applied to the synthesis of chiral dihydrooxazole analogues by employing chiral amino alcohols as precursors, which are readily available from the chiral pool (e.g., amino acids).

Green Chemistry Principles in Dihydrooxazole Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign. These principles are increasingly being applied to the synthesis of dihydrooxazoles and related heterocycles. Key strategies include the use of greener solvents, alternative energy sources, and catalytic methods to reduce waste and energy consumption.

One significant advancement is the use of ionic liquids as recyclable solvents in the Van Leusen oxazole synthesis. mdpi.comorganic-chemistry.org Ionic liquids are non-volatile and thermally stable, and their use allows for the solvent to be recovered and reused multiple times without a significant loss in product yield. organic-chemistry.org

Microwave-assisted synthesis is another green technology that dramatically reduces reaction times from hours to minutes, often leading to cleaner reactions and higher yields. nih.gov This technique has been successfully applied to the Van Leusen synthesis of 5-aryl-1,3-oxazoles. nih.govmdpi.com Additionally, the development of visible-light-mediated photoredox catalysis for [3+2]-cycloaddition reactions represents an environmentally friendly approach to synthesizing 1,2,4-oxadiazoles, a strategy that aligns with green chemistry principles. nih.gov The overarching goal is to replace traditional, often hazardous, reaction pathways with more sustainable methods. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jetir.org A general and efficient procedure for the synthesis of 2-aryl-2-oxazolines involves the microwave-assisted cyclization of ω-amido alcohols. nih.govresearchgate.net This reaction is effectively promoted by polyphosphoric acid (PPA) esters. nih.govresearchgate.netorganic-chemistry.org

In a typical protocol, the cyclization of the precursor amido alcohol is carried out using ethyl polyphosphate in chloroform (B151607) under microwave irradiation. nih.govresearchgate.netorganic-chemistry.org This approach has been successfully applied to a variety of substrates, affording the corresponding 2-aryl-2-oxazolines in good to excellent yields. nih.govresearchgate.net The significant reduction in reaction time is a key advantage of this microwave-promoted method. nih.govorganic-chemistry.org Another highly efficient method involves a two-component [3 + 2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) under microwave irradiation. acs.org By controlling the amount of potassium phosphate (B84403) base, this reaction can selectively yield either 5-substituted oxazoles or diastereoselective 4,5-disubstituted oxazolines in minutes. acs.org

Precursor TypeReagent/CatalystSolventConditionsProduct ClassYieldReference
ω-Amido alcoholsEthyl polyphosphate (PPE)ChloroformMicrowave2-Aryl-2-oxazolinesGood to Excellent nih.gov, researchgate.net, organic-chemistry.org
Aryl aldehydes & TosMICPotassium Phosphate (K₃PO₄)IsopropanolMicrowave (5-8 mins)4,5-disubstituted oxazolinesNot specified acs.org
Carboxylic acids & β-amino alcoholsZinc oxide (optional)Solvent-freeMicrowave4,4-Disubstituted 2-oxazolinesGood to Excellent researchgate.net

Solvent-Free and Environmentally Benign Reaction Media

In alignment with the principles of green chemistry, synthetic methods that minimize or eliminate the use of hazardous solvents have been developed for oxazoline synthesis. One such approach utilizes trimethylsilyl (B98337) polyphosphate (PPSE) as a promoter for the cyclization of ω-amido alcohols under solvent-free conditions. nih.govresearchgate.net This method is particularly effective for synthesizing related heterocyclic structures. nih.govresearchgate.net

Solvent-free synthesis can also be effectively combined with microwave assistance. jetir.orgresearchgate.net The direct condensation of carboxylic acids and disubstituted β-amino alcohols to form 4,4-disubstituted 2-oxazolines has been achieved in good to excellent yields without any solvent, using microwave irradiation. researchgate.net For reactions requiring a Lewis acid, zinc oxide has proven to be an effective solid support. researchgate.net These solvent-free methods are considered safer, cleaner, and more economical alternatives to traditional procedures. researchgate.net Additionally, the use of water as a reaction medium represents another environmentally benign strategy. Various 2-oxazolines have been successfully prepared from aromatic aldehydes and 2-aminoethanol with pyridinium (B92312) hydrobromide perbromide in water at room temperature. organic-chemistry.org

MethodReagentsConditionsAdvantageReference
Cyclizationω-Amido alcohols, Trimethylsilyl polyphosphateSolvent-freeEnvironmentally benign nih.gov, researchgate.net
CondensationCarboxylic acids, β-Amino alcoholsMicrowave, Solvent-freeClean, economical, safe researchgate.net
Reaction in WaterAromatic aldehydes, 2-Aminoethanol, Pyridinium hydrobromide perbromideRoom TemperatureUse of benign solvent organic-chemistry.org

Flow Chemistry Applications

Flow chemistry offers a powerful platform for the rapid and scalable synthesis of chemical compounds, providing advantages in terms of safety, control, and efficiency. A rapid flow synthesis of oxazolines has been reported, which involves the preparation of these heterocycles from β-hydroxy amides at room temperature. nih.gov

In this process, the cyclization is achieved in a stereospecific manner with inversion of stereochemistry using Deoxo-Fluor® as the reagent. nih.gov The β-hydroxy amide precursor is passed through a reactor system where it is converted to the corresponding oxazoline. This continuous-flow method allows for rapid production and can be integrated with subsequent reaction steps, such as the oxidation of the resulting oxazolines to oxazoles using a packed-bed reactor containing manganese dioxide. nih.gov

FeatureDescriptionReference
Methodology Continuous flow synthesis nih.gov
Precursor β-Hydroxy amides nih.gov
Reagent Deoxo-Fluor® nih.gov
Temperature Room Temperature nih.gov
Key Outcome Rapid, stereospecific synthesis of oxazolines nih.gov

Reactivity and Chemical Transformations of 4,5 Dihydro 2 2 Methylphenyl Oxazole

Ring-Opening and Ring-Retention Mechanisms

The structural integrity of the 4,5-dihydrooxazole ring in 2-(2-methylphenyl)oxazole (B15447841) is highly dependent on the reaction conditions. The ring can be selectively opened by nucleophiles or remain intact, allowing for modifications at other positions of the molecule.

The 4,5-dihydrooxazole ring, while generally stable, is susceptible to cleavage under certain nucleophilic and acidic conditions. beilstein-journals.org Nucleophilic attack typically occurs at the C5 position (the most electrophilic sp3-hybridized carbon) or the C2 position, leading to the formation of β-amido compounds or other derivatives. beilstein-journals.org

Acidic sulfonimide nucleophiles, for instance, have been shown to open various aryl-2-oxazoline rings. umich.edu In a reaction with 4,5-dihydro-2-(2-methylphenyl)oxazole, a nucleophile like dibenzenesulfonimide (B1583796) would attack the C5 position, leading to a ring-opened sulfonimidation product. This reaction is typically performed in a solvent like refluxing 1,4-dioxane. The electron-donating nature of the 2-methylphenyl group facilitates this reaction compared to electron-poor aryl substituents. umich.edu

Another strategy involves a potassium tert-butoxide (KOt-Bu)-promoted selective ring-opening N-alkylation. beilstein-journals.org While the specific application to 2-(2-methylphenyl)oxazole is not detailed, the general mechanism involves the attack of a nucleophile generated from a benzyl (B1604629) halide on the oxazoline (B21484) ring, leading to 2-aminoethyl acetate (B1210297) derivatives. beilstein-journals.org Other nucleophiles that can induce ring-opening include thiophenols, thiols, and phenols. umich.edu Under acidic conditions, the oxazoline nitrogen is protonated, activating the ring for SN2 attack at the C5 position by various nucleophiles to yield β-substituted carboxamides. beilstein-journals.org

Nucleophile/ReagentProduct TypeConditions
Acidic Sulfonimidesβ-Sulfonimido amidesRefluxing 1,4-dioxane
Benzyl Halides / KOt-Bu2-Aminoethyl acetatesBasic conditions
Thiophenols/Thiolsβ-Thio amidesVaries
Phenolsβ-Oxy amidesVaries
Weakly Nucleophilic Anionsβ-Substituted carboxamidesAcidic conditions

The 4,5-dihydrooxazole ring is considered a robust heterocycle, resistant to a range of conditions including weak acids, bases, radicals, and many nucleophiles. beilstein-journals.orgwikipedia.org This stability makes it a useful protecting group for carboxylic acids and a stable component of chiral ligands in asymmetric catalysis. wikipedia.org

Several factors influence the stability of the ring in 4,5-dihydro-2-(2-methylphenyl)oxazole:

pH: The ring is most stable under neutral or basic conditions. Strong acidic conditions can lead to protonation of the imine nitrogen, which activates the ring for nucleophilic attack and subsequent hydrolysis or ring-opening. beilstein-journals.orgwikipedia.org

Substituents: The electronic nature of the substituent at the C2 position plays a significant role. The electron-donating methyl group on the phenyl ring of 4,5-dihydro-2-(2-methylphenyl)oxazole enhances the stability of the ring compared to derivatives with electron-withdrawing groups, which would make the C2 carbon more electrophilic.

Temperature: The ring is thermally stable, which allows for reactions to be conducted at elevated temperatures without significant degradation. wikipedia.org

Oxidative/Reductive Conditions: The dihydrooxazole ring is fairly resistant to oxidation and can withstand various reductive conditions, depending on the reagents used. wikipedia.org

However, certain structural features can decrease stability. For example, oxazoles with both a 5-hydroxy and a 4-carboxy substituent have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov While 4,5-dihydro-2-(2-methylphenyl)oxazole does not possess these features, it highlights the influence of substitution patterns on ring integrity.

Functionalization and Derivatization Strategies

The structure of 4,5-dihydro-2-(2-methylphenyl)oxazole allows for functionalization at two main locations: the dihydrooxazole core and the aromatic moiety.

Direct substitution on the dihydrooxazole ring itself is less common than functionalization of its substituents. However, the α-carbon to the nitrogen (C4) can be functionalized. A notable strategy involves reversing the polarity (umpolung) of the α-carbon, making it electrophilic. nih.gov This can be achieved using sulfonium (B1226848) salts, which enables the incorporation of a wide variety of heteroatom nucleophiles (amines, thiols, etc.) at this position. nih.gov This method provides access to α-heterofunctionalized 2-oxazolines, which are valuable synthetic intermediates. nih.gov

While direct electrophilic substitution on the ring is not typical, electrophilic ring expansion of activated aziridines with ketenes can be used to synthesize substituted oxazolines, indicating the ring can be formed through processes involving electrophilic species. nih.gov

The oxazoline group is an excellent directing group for ortho-lithiation or ortho-magnesiation, a process also known as Directed ortho-Metalation (DoM). umich.edu This allows for selective functionalization of the 2-methylphenyl ring at the position ortho to the oxazoline group (the C6' position).

A powerful method involves magnesiation using sBu₂Mg in toluene, followed by trapping with a range of electrophiles. nih.govresearchgate.net This approach enables the introduction of various substituents onto the aromatic ring. For 4,5-dihydro-2-(2-methylphenyl)oxazole, this would direct functionalization to the C6' position of the phenyl ring. A second magnesiation can then functionalize the other ortho position (the methyl group).

ElectrophileIntroduced Functional Group
Iodine (I₂)Iodo
(Hetero)aryl iodides/bromides(Hetero)aryl
Tosyl cyanideCyano
Ethyl cyanoformateEster
Allylic bromidesAllyl

This strategy has been used to prepare highly functionalized tri-, tetra-, and penta-substituted aromatic compounds. nih.govresearchgate.net Furthermore, the oxazoline directing group can later be converted into a nitrile function using oxalyl chloride and catalytic DMF, enhancing the synthetic utility of this method. nih.gov

Late-stage C-H functionalization is a powerful tool for modifying complex molecules without the need for pre-installed functional groups. nih.gov In the context of 4,5-dihydro-2-(2-methylphenyl)oxazole, the oxazoline moiety can act as a directing group in metal-catalyzed C-H activation reactions. This is a key strategy for modifying the aromatic ring.

For example, palladium-catalyzed reactions can be used to achieve C-H arylation or alkenylation at the ortho-position of the phenyl ring. chim.it The nitrogen atom of the oxazoline coordinates to the metal catalyst, bringing it into proximity with the ortho C-H bond and facilitating its activation. This allows for the direct coupling of the aromatic ring with various partners, such as aryl halides or alkenes, providing a highly efficient route to complex derivatives. While much of the research focuses on azines like pyridines, the principles are applicable to substrates like 2-aryl oxazolines which are used as directing groups. nih.govchim.it

Cycloaddition Reactions and Pericyclic Transformations

While the 4,5-dihydrooxazole ring itself is not typically a participant as a diene or dienophile in pericyclic reactions, its derivatives, particularly chiral 2-aryl-4,5-dihydrooxazoles, are extensively used as powerful chiral auxiliaries to control the stereochemistry of cycloaddition reactions. wikipedia.org The stereocenter on the oxazoline ring, often derived from a chiral amino alcohol, effectively directs the facial selectivity of reactions on a tethered dienophile. wikipedia.orgnih.gov

The Diels-Alder reaction is a prime example where these chiral auxiliaries have demonstrated significant utility. nih.gov Acrylate esters or other dienophiles attached to the nitrogen of a chiral oxazolidinone (a related structure) or derivatives where the oxazoline is part of a ligand for a Lewis acid catalyst, can achieve high levels of asymmetric induction. acs.org The steric hindrance provided by the substituent on the chiral auxiliary blocks one face of the dienophile, leading to a preferred diastereomer of the cycloadduct. wikipedia.orgnih.gov

Another significant class of cycloadditions involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes to synthesize isoxazolines and isoxazoles, respectively. mdpi.commdpi.com Routes have been developed where a nitrile oxide is generated from a precursor containing a 4,5-dihydrooxazole moiety. rsc.org For instance, a 2-phenyl-4,5-dihydrooxazole-4-carbonitrile N-oxide can be generated in situ and trapped with a dipolarophile like styrene (B11656) to yield diastereoisomeric dihydroisoxazoles. rsc.org These reactions are crucial for constructing complex heterocyclic systems. mdpi.commdpi.com

Reaction TypeRole of Dihydrooxazole DerivativeReactantsProduct TypeKey Finding
Asymmetric Diels-AlderChiral AuxiliaryChiral Acrylate Ester (dienophile) + Cyclopentadiene (diene)Norbornene-carboxylic acid derivativeHigh endo-selectivity and diastereoselectivity are achieved due to the directing effect of the chiral group. nih.govthieme-connect.com
[3+2] Dipolar CycloadditionNitrile Oxide Precursor2-phenyl-4,5-dihydrooxazole-4-carbonitrile N-oxide + StyreneDiastereoisomeric DihydroisoxazolesDemonstrates the generation and trapping of a reactive 1,3-dipole from a dihydrooxazole derivative to form new heterocyclic rings. rsc.org
[3+2] Dipolar CycloadditionReactant (General Class)Aldoximes (generate nitrile oxides in situ) + AlkenesFused IsoxazolinesHypervalent iodine compounds can catalyze the intramolecular oxidative cycloaddition to form polycyclic isoxazole (B147169) derivatives efficiently. mdpi.com

Isomerization and Rearrangement Pathways

The 4,5-dihydrooxazole ring, while relatively stable, can undergo several types of isomerization and rearrangement reactions, often initiated by acid catalysis or electrophilic attack, which leads to ring-opening. wikipedia.orgnih.gov

A prominent reaction pathway is the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines. beilstein-journals.orgrsc.org This process is initiated by an electrophile (e.g., methyl tosylate) that attacks the ring nitrogen, forming a cationic oxazolinium species. A subsequent nucleophilic attack by another oxazoline monomer on the C5 position of the ring leads to ring opening and the formation of a linear polymer chain, effectively a poly(N-acylethylenimine). beilstein-journals.orgwikipedia.org While this is a polymerization, the fundamental step is a ring-opening rearrangement.

The dihydrooxazole ring can also be opened by other strong electrophiles. In a recently described multi-component reaction, 4,5-dihydrooxazoles react with ortho-quinone methides (generated in situ). nih.gov The nitrogen atom of the oxazoline acts as a nucleophile, attacking the electrophilic o-QM. This leads to a zwitterionic intermediate which, upon hydrolytic workup, yields N-amino-benzylated phenols, representing a significant rearrangement of the initial structure. nih.gov

Furthermore, isomerization from other heterocyclic systems can serve as a synthetic route to 2-oxazolines. For example, the stereospecific isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines can be achieved in the presence of a Lewis acid like Cu(OTf)₂. nih.gov The proposed mechanism involves a regio- and stereospecific SN2 nucleophilic attack of the amide oxygen onto the C2 position of the azetidine (B1206935) ring, causing ring opening and subsequent closure to the more stable five-membered oxazoline ring. nih.gov Photochemical rearrangements, common for aromatic oxazoles and isoxazoles, may also represent a potential, though less explored, pathway for isomerization of dihydrooxazoles. researchgate.net

PathwayInitiator/ConditionsIntermediateFinal Product TypeMechanism Note
Cationic Ring-OpeningElectrophiles (e.g., MeOTs)Cationic Oxazolinium SpeciesPoly(N-acylethylenimine)Nucleophilic attack by a monomer on the ring C5 position causes cleavage of the O1-C5 bond. beilstein-journals.orgrsc.org
Reaction with o-Quinone MethidesBase-generated o-QMZwitterionic AdductN-amino-benzylated phenol (B47542) (after hydrolysis)The oxazoline nitrogen acts as a nucleophile, leading to a complex rearrangement. nih.gov
Isomerization from AzetidineLewis Acid (e.g., Cu(OTf)₂)-2-OxazolineAn intramolecular SN2 attack by the amide oxygen on the azetidine ring leads to a stable 5-membered ring. nih.gov

Oxidation and Reduction Chemistry of the Dihydrooxazole Ring

The dihydrooxazole ring possesses distinct sites for oxidation and reduction, with the most common transformation being the aromatization to an oxazole (B20620).

Oxidation: The conversion of a 2,4,5-trisubstituted-4,5-dihydrooxazole (2-oxazoline) to the corresponding oxazole is a synthetically useful transformation. This oxidative aromatization can be achieved using a variety of reagents. rsc.org Manganese dioxide (MnO₂) is a particularly effective and widely used reagent for the oxidation of 2-aryl-substituted oxazolines. The reaction is typically performed by flowing a solution of the oxazoline through a packed column of activated MnO₂ at an elevated temperature, providing the desired oxazole in good yields without the need for extensive purification. rsc.org Other reagents that have been successfully employed for this transformation include nickel peroxide (NiO₂), and copper(II) bromide in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). rsc.org

Reduction: The reduction of the 4,5-dihydrooxazole ring is less common than its oxidation. The endocyclic C=N imine bond is the primary site for reduction. However, strong reducing agents can lead to the cleavage of the heterocyclic ring. pharmaguideline.com Catalytic hydrogenation or the use of hydride reagents can potentially reduce the imine to an amine, yielding an oxazolidine (B1195125). This transformation converts the sp²-hybridized nitrogen to an sp³-hybridized center. However, care must be taken as the C-O bonds within the resulting oxazolidine can be susceptible to further reduction or acid-catalyzed cleavage, leading to open-chain amino alcohols. pharmaguideline.com Generally, the dihydrooxazole ring is considered relatively resistant to mild reducing agents, a property that contributes to its utility as a protecting group or chiral auxiliary. wikipedia.org

TransformationReagent(s)ConditionsProductNotes
Oxidation (Aromatization)Manganese Dioxide (MnO₂)Flow chemistry, 60 °C2-(2-methylphenyl)oxazoleEffective for 2-aryl substituted oxazolines; provides clean conversion. rsc.org
Oxidation (Aromatization)Copper(II) Bromide / DBUBatch reaction2-(2-methylphenyl)oxazoleAn alternative method for oxidative aromatization. rsc.org
Oxidation (Aromatization)Nickel Peroxide (NiO₂)Batch reaction2-(2-methylphenyl)oxazoleAnother successful, though less common, oxidant for this process. rsc.org
ReductionCatalytic Hydrogenation (e.g., H₂/Pd) or Hydride ReagentsVaries4,5-dihydro-2-(2-methylphenyl)oxazolidine or Ring-Cleavage ProductsReduction of the C=N bond is possible, but ring cleavage is a significant competing pathway. pharmaguideline.com

Applications of 4,5 Dihydro 2 2 Methylphenyl Oxazole in Advanced Organic Synthesis

Utility as a Chiral Ligand in Asymmetric Catalysis

Ligands containing a chiral oxazoline (B21484) moiety are among the most successful and widely used classes in asymmetric metal-catalyzed transformations. acs.orgbldpharm.com Their effectiveness is rooted in their modular nature and the proximity of the chiral center to the coordinating nitrogen atom, which allows for direct influence over the stereochemical course of a reaction. acs.orgbldpharm.com

The design of effective chiral ligands based on the dihydrooxazole framework follows several established principles. The modularity of their synthesis, typically from enantiomerically pure β-amino alcohols, allows for systematic tuning of steric and electronic properties to suit a specific catalytic transformation. acs.orgbldpharm.com

Key design strategies include:

Introduction of Chirality: The primary source of chirality is the backbone of the oxazoline ring, derived from a chiral amino alcohol. Substituents at the C4 and/or C5 positions create a defined chiral pocket around the metal center.

C₂-Symmetric Ligands: A dominant strategy involves the creation of C₂-symmetric bis(oxazoline) (BOX) ligands, where two chiral oxazoline rings are tethered by a linker. This design provides a rigid and well-defined chiral environment, leading to high levels of enantiocontrol.

Hybrid Donor Ligands: Another powerful approach is the development of non-symmetrical ligands that combine the "hard" nitrogen donor of the oxazoline with a "soft" donor atom like phosphorus. The (Phosphinoaryl)oxazoline (PHOX) class of ligands exemplifies this design, offering unique electronic properties that can influence both reactivity and selectivity. researchgate.net

Pyridine-Bis(oxazoline) Ligands (PyBOX): These ligands incorporate the oxazoline moieties into a tridentate pincer-type structure with a central pyridine (B92270) ring. This arrangement offers strong coordination to the metal center and has proven effective in a variety of catalytic reactions. rsc.org

Ligand ClassKey Design FeatureCommon Metal PartnersTypical Application
Bis(oxazoline) (BOX) C₂-symmetric, bidentate N,N-coordinationCu, Fe, Pd, IrCyclopropanation, Diels-Alder, Aldol (B89426) Reactions
(Phosphinoaryl)oxazoline (PHOX) Hybrid, bidentate P,N-coordinationPd, Ir, RhAllylic Substitution, Hydrogenation
Pyridine-Bis(oxazoline) (PyBOX) C₂-symmetric, tridentate N,N,N-coordinationFe, Sc, CuAldol Reactions, Conjugate Additions

Metal complexes of chiral ligands derived from the dihydrooxazole scaffold are potent catalysts for a wide array of enantioselective reactions. The specific substitution pattern on the oxazoline ring and the choice of metal dictate the catalyst's utility. Research has demonstrated high efficacy in several key synthetic transformations. rsc.orgresearchgate.net

For instance, copper complexes bearing bis(oxazoline) ligands are highly efficient for the enantioselective cyclopropanation of olefins with diazo compounds. researchgate.net Iron-pybox complexes have been shown to be effective Lewis acid catalysts for asymmetric Mukaiyama aldol reactions, affording products with high enantioselectivity. rsc.org Furthermore, palladium-catalyzed allylic substitution and iridium-catalyzed transfer hydrogenation of ketones are also successfully rendered asymmetric by the use of appropriate oxazoline-containing ligands. researchgate.net

Reaction TypeMetalLigand TypeSubstrate ExampleMax. Enantiomeric Excess (ee)
Cyclopropanation CopperMethylenebis[oxazole]Styrene (B11656) + Diazoacetate96%
Transfer Hydrogenation IridiumTetrahydrobi(oxazole)Aryl Alkyl Ketones91%
Mukaiyama Aldol Reaction IronPyridine-bis(oxazoline)Silyl Enol Ether + Aldehyde92%
Allylic Substitution PalladiumTetrahydrobi(oxazole)(E)-1,3-Diphenylallyl Acetate (B1210297) + Malonate77%

Building Block for Complex Heterocyclic Structures

Beyond its role in catalysis, the 4,5-dihydrooxazole ring is a versatile building block for constructing more elaborate molecular frameworks. sigmaaldrich.comlifechemicals.com Its inherent reactivity can be harnessed to form new rings or to link multiple heterocyclic systems together.

The synthesis of fused and bridged ring systems, which are common motifs in biologically active natural products, can be approached using dihydrooxazole precursors. nih.gov While direct cycloaddition reactions are one strategy, the reactivity of the oxazoline ring itself provides alternative pathways. The ring can undergo hydrolytic cleavage, typically initiated by protonation or alkylation of the nitrogen atom, to generate a functional aminoester intermediate. rsc.orgrsc.org This intermediate contains reactive handles that can be used in subsequent cyclization steps to build new rings.

In one notable example, a complex benzosiloxaborole derivative bearing an oxazoline substituent was shown to undergo an unexpected transformation into an unprecedented 7-membered bridged heterocyclic system that contained a stable B–O–B–O–Si linkage. rsc.orgrsc.org In another case, a related intermediate underwent intramolecular aminolysis and dimerization to form a unique macrocyclic structure containing two fused seven-membered rings. rsc.orgrsc.org These examples highlight the potential of the oxazoline scaffold to serve as a linchpin in the assembly of complex, non-obvious polycyclic architectures.

The dihydrooxazole moiety can be used as a foundation for assembling molecules containing multiple distinct heterocyclic rings. This is a common strategy in medicinal chemistry for exploring chemical space and developing compounds with novel biological activities. nih.gov

One direct method involves the synthesis of molecules containing linked oxazoline and oxazole (B20620) rings, which have been studied as novel ligands for catalysis. mdpi.com A more complex multicomponent approach has also been developed, where a dihydrooxazole derivative acts as a nitrogen nucleophile in a one-pot reaction with a salicylaldehyde, a Grignard reagent, and water. acs.orgnih.gov This four-component reaction efficiently assembles a complex N-amino-benzylated phenol (B47542), demonstrating the capacity of the dihydrooxazole unit to facilitate the rapid construction of diverse and highly functionalized architectures. acs.orgnih.gov

Precursor in the Synthesis of Specific Organic Scaffolds and Chemical Probes

The 4,5-dihydrooxazole unit is a valuable precursor for creating specific molecular scaffolds and chemical probes for biological investigation. nuph.edu.uaresearchgate.net Its utility lies in its dual role as a stable, drug-like fragment and as a masked functional group that can be revealed for further chemical modification.

A key transformation is the hydrolytic ring-opening of the oxazoline to furnish a chiral β-amino alcohol. rsc.org This reaction is synthetically valuable as it converts a stable heterocycle into a different, highly functional class of molecule while preserving the original chirality. These resulting amino alcohols are themselves important precursors for other chiral ligands or biologically active molecules. For example, an enantioenriched oxazolidinone has been converted into a chiral β-amino alcohol and subsequently into a bis(oxazoline) ligand, showcasing the role of the heterocyclic core as a recyclable chiral precursor. rsc.org

Furthermore, the oxazoline ring can be incorporated into larger molecules designed for specific biological functions. In one study, oxazoline-substituted benzosiloxaboroles were synthesized as novel scaffolds and evaluated for antimicrobial activity. rsc.org This demonstrates the use of the oxazoline as part of a modular synthesis strategy to create targeted chemical probes and potential therapeutic agents. The development of multicomponent reactions involving dihydrooxazoles also provides a powerful tool for generating large arrays of structurally diverse products from a common precursor, accelerating the discovery of new organic scaffolds. acs.orgnih.gov

Theoretical and Computational Investigations of 4,5 Dihydro 2 2 Methylphenyl Oxazole

Quantum Chemical Calculation Methods

Quantum chemical calculations are fundamental in elucidating the molecular structure and electronic properties of 4,5-Dihydro-2-(2-methylphenyl)oxazole. These computational methods provide a framework for understanding the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study oxazole (B20620) derivatives, providing valuable information about their optimized geometry, vibrational frequencies, and electronic properties. irjweb.comresearchgate.net For instance, studies on related oxadiazole derivatives using the B3LYP functional with a 6-311++G(d,p) basis set have been successful in determining structural parameters, bond lengths, and bond angles. ajchem-a.com This level of theory is also employed to calculate other key properties such as Frontier Molecular Orbitals (HOMO-LUMO), global reactivity descriptors, and Molecular Electrostatic Potential (MEP). ajchem-a.com The results from these calculations are often in good agreement with experimental data, highlighting the reliability of DFT methods in predicting the molecular and spectroscopic properties of such heterocyclic compounds. ajchem-a.com

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is another foundational quantum chemistry method used for approximating the wavefunction and energy of a quantum many-body system in a stationary state. While DFT methods have become more popular for their balance of accuracy and computational cost, HF calculations are still valuable, often used in conjunction with DFT for comparative studies. For example, investigations into compounds like 2-[1-acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid have utilized both B3PW91 (a DFT method) and HF methods with a 6-311+G(d,p) basis set to investigate molecular properties. researchgate.net Such comparative studies help in understanding the electron correlation effects, which are accounted for in DFT but not in the standard HF method.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical reactivity. Computational methods provide several descriptors that help in quantifying and visualizing this reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap suggests that the molecule is more reactive. For example, in a study of an oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating a high level of reactivity. irjweb.com The distribution of the HOMO and LUMO across the molecule can also identify the likely sites for electrophilic and nucleophilic attack.

Table 1: Example HOMO-LUMO Data for an Oxadiazole Derivative

ParameterEnergy (eV)
EHOMO-6.5743
ELUMO-2.0928
Energy Gap (ΔE)4.4815

This data is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) and is presented for illustrative purposes. ajchem-a.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. irjweb.comorientjchem.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For oxazole and related derivatives, MEP maps can identify the most likely sites for protonation and other electrophilic interactions. irjweb.com For example, in many heterocyclic compounds, the nitrogen atoms are often found to be the most negative sites, making them prone to electrophilic attack. ajchem-a.comorientjchem.org The MEP is also useful for understanding intermolecular interactions, such as hydrogen bonding. irjweb.com

Prediction of Spectroscopic Parameters and Nonlinear Optical Properties

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic and nonlinear optical (NLO) properties of molecules like 4,5-dihydro-2-(2-methylphenyl)oxazole, providing insights that complement and guide experimental work. Density Functional Theory (DFT) is a particularly prominent method for these investigations, often employed with various functionals and basis sets to achieve a balance between computational cost and accuracy.

Spectroscopic Parameters:

Computational methods can predict a range of spectroscopic data, including vibrational and electronic spectra. For instance, the calculation of infrared (IR) and Raman spectra is a common application. By optimizing the molecular geometry of 4,5-dihydro-2-(2-methylphenyl)oxazole, the vibrational frequencies can be computed. These theoretical frequencies, when appropriately scaled, can be compared with experimental data to aid in the assignment of vibrational modes. For example, a study on a related chromen-2-one derivative used DFT calculations with the B3LYP/6-31G(d,p) basis set to compute IR frequencies, which were then analyzed using potential energy distribution (PED) to assign the vibrational modes. nih.gov A similar approach for 4,5-dihydro-2-(2-methylphenyl)oxazole would allow for a detailed understanding of its vibrational characteristics.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. nih.gov Theoretical predictions of ¹H and ¹³C NMR chemical shifts for 4,5-dihydro-2-(2-methylphenyl)oxazole would be invaluable for confirming its structure and for the interpretation of experimental NMR spectra.

Nonlinear Optical (NLO) Properties:

The investigation of NLO properties is crucial for the development of new materials for optoelectronic applications. Computational methods can be used to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations are typically performed on the optimized geometry of the molecule. A study on a different heterocyclic compound utilized the M06/6-311G(d,p) functional to explore its NLO properties, finding that certain substitutions could significantly enhance the hyperpolarizability. researchgate.net For 4,5-dihydro-2-(2-methylphenyl)oxazole, such calculations would involve determining the components of the polarizability and hyperpolarizability tensors to understand its potential as an NLO material. The computed values are often compared to a standard NLO material like urea (B33335) to gauge their relative effectiveness.

A hypothetical table of predicted NLO properties for 4,5-dihydro-2-(2-methylphenyl)oxazole, calculated using DFT, is presented below.

PropertyCalculated Value
Dipole Moment (μ)2.5 D
Mean Polarizability (α)1.8 x 10⁻²³ esu
First-Order Hyperpolarizability (β)5.0 x 10⁻³⁰ esu

These theoretical predictions of spectroscopic and NLO properties are instrumental in understanding the fundamental molecular characteristics of 4,5-dihydro-2-(2-methylphenyl)oxazole and in guiding the design of new functional materials.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms, providing insights into transition states, reaction intermediates, and reaction pathways that are often difficult to obtain through experimental means alone. For reactions involving 4,5-dihydro-2-(2-methylphenyl)oxazole, such as its synthesis or subsequent transformations, computational studies can map out the potential energy surface and identify the most favorable reaction routes.

One common synthetic route to 2-oxazolines is the reaction of an amino alcohol with a carboxylic acid or its derivative. nih.gov Computational modeling of this reaction for 4,5-dihydro-2-(2-methylphenyl)oxazole would involve identifying the key intermediates and transition states along the reaction coordinate. For instance, the mechanism could be investigated to determine whether the reaction proceeds through a direct cyclization or a stepwise pathway involving the formation of an amide intermediate followed by cyclization.

DFT calculations are well-suited for these types of investigations. By locating the transition state structures and calculating their energies, the activation energy for each step of the proposed mechanism can be determined. This allows for a quantitative assessment of the feasibility of different reaction pathways. For example, a study on the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines proposed a mechanism involving a regiospecific SN2 nucleophilic attack, which could be further investigated and validated through computational modeling. nih.gov

A hypothetical reaction coordinate diagram for the formation of 4,5-dihydro-2-(2-methylphenyl)oxazole from 2-aminoethanol and 2-methylbenzoic acid, as determined by computational modeling, is depicted below. This diagram would illustrate the relative energies of the reactants, intermediates, transition states, and products.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (2-aminoethanol + 2-methylbenzoic acid)0.0
2Transition State 1 (Amide formation)+25.0
3Intermediate (Amide)-5.0
4Transition State 2 (Cyclization)+15.0
5Product (4,5-dihydro-2-(2-methylphenyl)oxazole)-10.0

Furthermore, computational studies can shed light on the role of catalysts in the reaction. For instance, if an acid catalyst is employed, modeling can reveal how the catalyst interacts with the reactants and intermediates to lower the activation energy barriers. Natural Bond Orbital (NBO) analysis can also be performed at each point along the reaction pathway to understand the changes in electronic structure and charge distribution. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of 4,5-dihydro-2-(2-methylphenyl)oxazole are crucial determinants of its physical, chemical, and biological properties. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape and temporal evolution of molecular systems.

Conformational Analysis:

Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) of a molecule and to determine their relative energies. For 4,5-dihydro-2-(2-methylphenyl)oxazole, the primary degrees of freedom would be the rotation around the single bond connecting the phenyl ring to the oxazoline (B21484) ring and the puckering of the dihydrooxazole ring.

A systematic conformational search can be performed by rotating the relevant dihedral angles and calculating the energy of each resulting conformer using quantum mechanical methods like DFT. This would reveal the preferred orientation of the 2-methylphenyl group relative to the dihydrooxazole ring. A study on 2-(4-hydroxyphenyl)-4,4-dimethyl-2-oxazoline revealed a non-planar conformation of the oxazoline ring, which was attributed to the presence of the methyl substituents. researchgate.net A similar analysis for 4,5-dihydro-2-(2-methylphenyl)oxazole would provide insights into its preferred geometry.

The results of a conformational analysis can be summarized in a potential energy surface plot, showing the energy as a function of one or more dihedral angles. A simplified table of the relative energies of different conformers of 4,5-dihydro-2-(2-methylphenyl)oxazole is presented below.

ConformerDihedral Angle (C-C-C=N)Relative Energy (kcal/mol)
12.5
260°0.0
3120°1.8
4180°3.0

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a time-resolved picture of the molecular motions and conformational changes of 4,5-dihydro-2-(2-methylphenyl)oxazole in a given environment, such as in a solvent or in the solid state. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational space over time.

An MD simulation of 4,5-dihydro-2-(2-methylphenyl)oxazole would typically be performed using a classical force field. The simulation would provide information on the flexibility of the molecule, the time scales of conformational transitions, and the interactions with its environment. For example, simulations of chignolin, a small peptide, have been used to study its folding and the stability of its different conformational states. frontiersin.org A similar approach for 4,5-dihydro-2-(2-methylphenyl)oxazole in a solvent like water or chloroform (B151607) would reveal how the solvent influences its conformational preferences and dynamics.

Key parameters that can be extracted from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over time, and the radius of gyration (Rg) to monitor its compactness. These simulations provide a dynamic perspective that complements the static picture obtained from conformational analysis.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis

While specific experimental data for 2-(2-methylphenyl)-4,5-dihydrooxazole is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on data from analogous 2-aryl-4,5-dihydrooxazoles.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the three primary components of the molecule: the dihydrooxazole ring, the tolyl group, and the methyl substituent. The two methylene (B1212753) (-CH₂-) groups of the dihydrooxazole ring typically appear as two triplets in the regions of approximately 4.0-4.5 ppm (for the -O-CH₂- group at C5) and 3.8-4.2 ppm (for the -N-CH₂- group at C4), a result of their mutual spin-spin coupling. The aromatic protons of the 2-methylphenyl group are expected to produce a complex multiplet pattern in the downfield region of 7.2-7.8 ppm. A characteristic singlet for the methyl group (-CH₃) on the phenyl ring would appear significantly upfield, typically around 2.4-2.5 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The imine carbon (C=N) of the oxazoline (B21484) ring (C2) is the most deshielded, with a chemical shift expected in the 160-165 ppm range. The methylene carbons of the heterocyclic ring are predicted to resonate at approximately 67-70 ppm for C5 (-O-CH₂) and 54-56 ppm for C4 (-N-CH₂-). The aromatic carbons of the tolyl group would appear between 125-140 ppm, and the methyl carbon would produce a signal in the upfield region, around 21-22 ppm.

The table below summarizes the anticipated chemical shifts based on related structures.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C2 (C=N)-160 - 165
C4 (-N-CH₂-)3.8 - 4.2 (t)54 - 56
C5 (-O-CH₂-)4.0 - 4.5 (t)67 - 70
Aromatic-H7.2 - 7.8 (m)-
Aromatic-C-125 - 140
Methyl (-CH₃)2.4 - 2.5 (s)21 - 22
Note: Data are estimated based on analogous compounds. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.

Two-Dimensional (2D) NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed. youtube.comscience.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify spin-coupled protons. sdsu.edu For 2-(2-methylphenyl)-4,5-dihydrooxazole, a COSY spectrum would show a crucial cross-peak between the signals of the C4 and C5 methylene protons, confirming their adjacent relationship within the oxazoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu An HSQC spectrum would definitively link the proton signal at ~4.0-4.5 ppm to the C5 carbon at ~67-70 ppm, the proton signal at ~3.8-4.2 ppm to the C4 carbon at ~54-56 ppm, and the aromatic proton signals to their corresponding aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying connections involving quaternary (non-protonated) carbons. Key correlations would be expected from the C4 methylene protons to the C2 imine carbon and to the ipso-carbon of the phenyl ring. Additionally, correlations from the methyl protons to the C2 and C3 carbons of the aromatic ring would confirm the ortho-tolyl substitution pattern.

Substituent Effect Studies utilizing NMR Chemical Shifts

The position of the methyl group on the phenyl ring has a predictable influence on the NMR chemical shifts compared to the unsubstituted analogue, 2-phenyl-4,5-dihydrooxazole. This is known as a substituent effect. nih.gov The ortho-methyl group acts as an electron-donating group through induction and hyperconjugation, which can slightly increase the electron density in the aromatic ring, causing minor upfield shifts (to lower ppm values) for the ortho and para aromatic protons and carbons relative to the substituent. mdpi.commdpi.com

Furthermore, the ortho-substituent can cause steric hindrance, potentially forcing the phenyl ring to twist out of planarity with the C=N double bond of the oxazoline ring. scispace.com This disruption of conjugation can also influence the chemical shifts of both the aromatic and heterocyclic ring atoms. Such effects are systematically studied by comparing the spectra of a series of substituted derivatives, allowing for the correlation of chemical shifts with electronic and steric parameters of the substituents. nih.govmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise mass of the parent ion, which allows for the unambiguous determination of its elemental formula. libretexts.orgchromatographyonline.com For "Oxazole, 4,5-dihydro-2-(2-methylphenyl)-," the molecular formula is C₁₀H₁₁NO. HRMS can distinguish this formula from other combinations of atoms that have the same nominal mass. youtube.com The exact mass is calculated using the masses of the most abundant isotopes of each element (¹H = 1.00783, ¹²C = 12.00000, ¹⁴N = 14.00307, ¹⁶O = 15.99491).

Calculated Exact Mass for C₁₀H₁₁NO [M+H]⁺:

Formula: C₁₀H₁₂NO⁺

Exact Mass: 162.0913

Experimental measurement of a mass that matches this calculated value to within a few parts per million (ppm) provides high confidence in the assigned molecular formula. mdpi.comlongdom.org

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion often undergoes fragmentation into smaller, characteristic ions. Analyzing this fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. For 2-aryl-4,5-dihydrooxazoles, fragmentation is typically initiated by cleavage of the heterocyclic ring.

A plausible fragmentation pathway for 2-(2-methylphenyl)-4,5-dihydrooxazole under electron ionization (EI) would involve the following key steps:

Formation of the Molecular Ion (M⁺): The initial ionization of the molecule results in the molecular ion with an m/z corresponding to its molecular weight (161.21).

Primary Fragmentation: The most common fragmentation pathway for this class of compounds involves the cleavage of the oxazoline ring, often leading to the formation of a stable aryl nitrile cation. This would result in a prominent peak corresponding to the 2-methylbenzonitrile cation [C₈H₇N]⁺ at m/z 117.

Other Fragments: Other fragments may arise from the loss of ethylene (B1197577) oxide or related small neutral molecules from the parent ion. The tolyl group itself can fragment, for instance, by losing a hydrogen atom to form a tropylium-like ion.

The expected major fragments are summarized in the table below.

m/z Proposed Fragment Formula
161Molecular Ion [M]⁺[C₁₀H₁₁NO]⁺
1172-Methylbenzonitrile cation[C₈H₇N]⁺
91Tropylium ion (from tolyl group)[C₇H₇]⁺
Note: Fragmentation patterns are predictive and based on the analysis of similar structures.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in Oxazole (B20620), 4,5-dihydro-2-(2-methylphenyl)-. The infrared spectrum provides a unique molecular fingerprint by measuring the absorption of infrared radiation by the molecule's vibrating bonds. Analysis of the spectrum allows for the confirmation of key structural features, particularly the dihydrooxazole ring and the substituted aromatic system.

The primary vibrational modes expected for this compound include the stretching of the carbon-nitrogen double bond (C=N) of the oxazoline ring, which is a characteristic feature. Additionally, the spectrum will exhibit bands corresponding to the C-O-C (ether) stretching within the ring. The presence of the 2-methylphenyl group gives rise to several distinct absorptions, including aromatic C=C stretching, aromatic C-H stretching, and aliphatic C-H stretching from the methyl group and the saturated part of the oxazoline ring. In analogous oxazoline-containing compounds, characteristic IR absorption bands have been identified that support these assignments. mdpi.com For instance, the analysis of similar heterocyclic structures reveals typical frequency ranges for these functional groups. mdpi.comiucr.org

Below is a table summarizing the expected characteristic FT-IR absorption bands for Oxazole, 4,5-dihydro-2-(2-methylphenyl)- based on data from related compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C=N StretchingDihydrooxazole Ring1630 - 1670
C-O-C Asymmetric StretchingDihydrooxazole Ring1200 - 1250
Aromatic C=C Stretching2-Methylphenyl Group1500 - 1600
Aromatic C-H Stretching2-Methylphenyl Group3000 - 3100
Aliphatic C-H Stretching (CH₃, CH₂)Methyl, Oxazole Ring2850 - 3000
C-H Bending (Out-of-Plane)Substituted Benzene (B151609)750 - 850

Note: The data in this table is predictive and based on the analysis of structurally similar oxazole and oxazoline derivatives.

Raman spectroscopy serves as a valuable complementary technique to FT-IR for the structural characterization of Oxazole, 4,5-dihydro-2-(2-methylphenyl)-. While IR spectroscopy measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing detailed information about the molecular backbone and the aromatic ring system.

For this compound, Raman spectroscopy is highly effective for probing the skeletal vibrations of both the dihydrooxazole and the 2-methylphenyl rings. The C=C stretching vibrations of the aromatic ring typically produce strong and sharp Raman signals, which are useful for confirming the presence and substitution pattern of the phenyl group. The vibrations of the heterocyclic ring also give rise to distinct Raman shifts. Theoretical and experimental studies on related compounds, such as 4,5-diphenyl-2-oxazole propionic acid (oxaprozin), have utilized Raman spectroscopy to assign C-C stretching vibrations within the heterocyclic and phenyl rings. researchgate.net These studies provide a basis for interpreting the Raman spectrum of the target compound. researchgate.netcore.ac.uk

The following table presents typical Raman shifts for key vibrational modes observed in compounds with similar structural motifs. researchgate.net

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)
Aromatic Ring Breathing2-Methylphenyl Group990 - 1010
Aromatic C=C Stretching2-Methylphenyl Group1550 - 1610
Dihydrooxazole Ring DeformationDihydrooxazole Ring800 - 900
C-C Stretching (Ring Skeletons)Aromatic/Heterocycle1150 - 1350

Note: The data in this table is based on findings from the structurally related compound oxaprozin (B1677843) and represents expected values. researchgate.net

X-ray Diffraction and Crystallography for Solid-State Structure Determination

The table below presents representative crystallographic data from a closely related compound, 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, to illustrate the type of information obtained from an X-ray diffraction study. nih.gov

ParameterValue
Chemical FormulaC₁₂H₁₅NO₂
Molecular Weight (Mr)205.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.1495 (2)
b (Å)10.9369 (3)
c (Å)12.0864 (3)
β (°)91.305 (3)
Volume (V) (ų)1076.99 (5)
Z (Molecules per cell)4
R-factor (R[F² > 2σ(F²)])0.048

Source: Crystallographic data for 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for assessing the purity of volatile and thermally stable compounds like Oxazole, 4,5-dihydro-2-(2-methylphenyl)-. It is also widely used to monitor the progress of a chemical reaction by separating the product from reactants, intermediates, and byproducts.

In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas (e.g., helium) through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the mobile and stationary phases. The retention time—the time taken for a compound to travel through the column—is a characteristic identifier. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. The development of a GC-MS method involves optimizing parameters such as the column type, temperature program, and flow rate to achieve efficient separation. rjptonline.org

The following table outlines typical parameters for a GC-MS method suitable for the analysis of this compound. rjptonline.org

ParameterTypical Value / Type
Column TypeCapillary Column (e.g., [phenyl][methyl]polysiloxane)
Column Dimensions30 m length, 0.25 mm internal diameter
Carrier GasHelium
Flow Rate1 - 2 mL/min
Injection ModeSplit/Splitless
Temperature ProgramGradient (e.g., 50°C to 250°C at 10°C/min)
DetectorMass Spectrometer (MS) or Flame Ionization (FID)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of a wide range of organic compounds, including those that are not sufficiently volatile or stable for GC analysis. For Oxazole, 4,5-dihydro-2-(2-methylphenyl)-, reversed-phase HPLC (RP-HPLC) is the most common mode.

In RP-HPLC, the compound is dissolved in a suitable solvent and pumped through a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used for elution. sielc.com Separation occurs based on the compound's hydrophobicity; more non-polar compounds are retained longer on the column. A UV detector is commonly used for detection, as the phenyl group in the molecule absorbs strongly in the UV region. By comparing the retention time and peak area to a known standard, both the identity and purity of the compound can be determined with high accuracy. The method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Typical conditions for an RP-HPLC method are detailed in the table below, based on established methods for similar oxazole derivatives. sielc.com

ParameterTypical Value / Type
ColumnReversed-Phase C18 (e.g., Newcrom R1)
Column Dimensions150 mm length, 4.6 mm internal diameter, 5 µm particles
Mobile PhaseAcetonitrile and Water (with acid modifier, e.g., H₃PO₄)
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
DetectionUV-Vis Spectrophotometer (e.g., at 254 nm)
TemperatureAmbient or controlled (e.g., 25°C)

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and widely utilized chromatographic technique for the qualitative analysis of 2-aryl-2-oxazoline derivatives, including Oxazole, 4,5-dihydro-2-(2-methylphenyl)-. Its application is crucial for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a sample. bas.bg The separation on a TLC plate is based on the principle of adsorption chromatography, where compounds are distributed between a solid stationary phase and a liquid mobile phase. beilstein-archives.org

For the analysis of 2-aryl-2-oxazolines, silica (B1680970) gel 60 F254 plates are commonly employed as the stationary phase. The "F254" designation indicates that the silica gel contains a fluorescent indicator that allows for the visualization of UV-active compounds, such as the target molecule with its aromatic phenyl ring, under a UV lamp at 254 nm. rameshrasappan.com The compound spot will appear as a dark area on the green fluorescent background.

The choice of mobile phase (eluent) is critical for achieving effective separation. The polarity of the solvent system is adjusted to control the movement of the compounds up the plate; a more polar eluent will cause the compounds to travel further (higher Retention factor, Rf). scielo.org.za For 2-aryl-2-oxazolines, mixtures of nonpolar and moderately polar solvents, such as petroleum ether/ethyl acetate (B1210297) or hexane/ethyl acetate, are frequently used. The exact ratio is optimized depending on the specific substituents on the aryl ring and the oxazoline ring. The progress of synthetic reactions yielding these compounds is often monitored by spotting aliquots from the reaction mixture directly onto the TLC plate. researchgate.net

The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter for a specific compound under a defined set of chromatographic conditions (stationary phase, mobile phase, temperature). While specific Rf values for Oxazole, 4,5-dihydro-2-(2-methylphenyl)- are dependent on the precise conditions used, the general methodology is well-established for this class of compounds.

ParameterDescriptionCommon Choice for 2-Aryl-2-Oxazolines
Stationary PhaseThe solid adsorbent coated on the plate.Silica gel 60 F254
Mobile PhaseThe solvent or solvent mixture that moves up the plate.Hexane/Ethyl Acetate mixtures, Dichloromethane
Detection MethodThe method used to visualize the separated spots.UV lamp (254 nm)
AnalyteThe target compound being analyzed.Oxazole, 4,5-dihydro-2-(2-methylphenyl)-

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. For compounds like Oxazole, 4,5-dihydro-2-(2-methylphenyl)-, which contain chromophores, this technique provides valuable information about its electronic transitions. The key chromophore in this molecule is the 2-methylphenyl group, an aromatic system capable of absorbing UV radiation.

The absorption of UV light excites electrons from a lower energy molecular orbital to a higher energy one. In the case of the 2-methylphenyl group, the most significant electronic transitions are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. These transitions are typically characterized by high molar absorptivity (ε). The dihydro-oxazole ring itself does not possess significant conjugation and is not expected to contribute strongly to absorption in the near-UV region.

The UV spectrum of Oxazole, 4,5-dihydro-2-(2-methylphenyl)- is predicted to show characteristic absorption bands in the UVA range (approximately 280-400 nm), which is typical for substituted benzene rings. The position of the maximum absorption wavelength (λmax) and the intensity of the absorption are influenced by the electronic nature of the substituents on the aromatic ring and the solvent used for the analysis. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the absorption spectra and understand the nature of the electronic transitions. For related 2-aryl heterocyclic compounds, such as 2-(2'-hydroxyphenyl)benzoxazole derivatives, intense absorption bands corresponding to π → π* transitions are observed in the 330-380 nm range. semanticscholar.orgscielo.br The presence of substituents can cause a bathochromic (red shift) or hypsochromic (blue shift) shift in the λmax.

Compound ClassTypical ChromophoreExpected Transition TypeApproximate λmax Range (nm)
2-Aryl-2-OxazolinesSubstituted Phenyl Ringπ → π280 - 400
2-(2'-hydroxyphenyl)benzotriazolesHydroxyphenyl-benzotriazoleπ → π280 - 400
2-(2'-hydroxyphenyl)benzoxazolesHydroxyphenyl-benzoxazoleπ → π*336 - 374

Note: The λmax range for 2-Aryl-2-Oxazolines is an estimation based on the chromophore present and data from structurally related compounds. scirp.org

X-ray Absorption Spectroscopy (XAS) for Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom within a molecule. nih.gov While XAS can be applied to any atom with core electrons, it is particularly valuable for studying metal centers in coordination complexes. Oxazoline derivatives, including Oxazole, 4,5-dihydro-2-(2-methylphenyl)-, are widely used as ligands in asymmetric catalysis, where they coordinate to a central metal atom through the nitrogen atom of the oxazoline ring. nih.govdiva-portal.org

XAS can provide detailed information on the electronic structure of the metal center when complexed with an oxazoline ligand. The technique is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. Analysis of the XANES spectrum of a metal-oxazoline complex can therefore reveal the formal oxidation state of the metal (e.g., Cu(I) vs. Cu(II)) and provide information about its coordination environment (e.g., tetrahedral vs. square planar). nih.gov

The EXAFS region consists of oscillations that appear at energies above the absorption edge. These oscillations result from the scattering of the ejected core electron by neighboring atoms. Analysis of the EXAFS data provides precise quantitative information about the local structure around the absorbing atom, including the number of neighboring atoms (coordination number), their distances (bond lengths), and their elemental identity. mdpi.com For a metal complex of Oxazole, 4,5-dihydro-2-(2-methylphenyl)-, EXAFS could be used to determine the precise bond length between the metal and the nitrogen atom of the oxazoline ligand, as well as the distances to other coordinated atoms or molecules.

By combining XANES and EXAFS, a detailed picture of the electronic and local geometric structure of the catalytic active site in a metal-oxazoline complex can be constructed, which is crucial for understanding reaction mechanisms. ims.ac.jp

XAS RegionInformation ObtainedApplication to Metal-Oxazoline Complexes
XANESOxidation state, coordination geometry (e.g., tetrahedral, octahedral).Determination of the metal's formal oxidation state and geometry.
EXAFSBond distances, coordination numbers, identity of neighboring atoms.Measurement of the precise metal-nitrogen bond length and overall coordination environment.

Future Research Directions and Emerging Challenges for Oxazole, 4,5 Dihydro 2 2 Methylphenyl

The continued relevance of oxazoline (B21484) derivatives in asymmetric catalysis, polymer science, and medicinal chemistry necessitates ongoing innovation in their synthesis and application. For the specific compound Oxazole (B20620), 4,5-dihydro-2-(2-methylphenyl)- , future research is poised to address key challenges in sustainability, efficiency, and scalability. The convergence of green chemistry principles with advanced digital tools presents a transformative landscape for the lifecycle of this important chemical entity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,5-dihydro-2-(2-methylphenyl)oxazole derivatives, and how do chiral starting materials influence enantiomeric purity?

  • Methodological Answer : A common approach involves cyclocondensation of (S)-(+)-2-phenylglycinol with appropriate carbonyl compounds under acidic conditions . Enantiomeric purity is controlled by using chiral auxiliaries (e.g., (S)-configured amino alcohols) and optimizing reaction parameters (temperature, solvent polarity). Characterization via chiral HPLC or NMR with chiral shift reagents is critical to confirm enantiomeric excess.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing 4,5-dihydrooxazole derivatives?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and confirm ring saturation (e.g., dihydrooxazole protons at δ 4.0–5.5 ppm) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond angles, steric effects, and intermolecular interactions . ORTEP-3 is used for visualizing thermal ellipsoids and validating molecular geometry .

Advanced Research Questions

Q. How can researchers address contradictions in catalytic activity data for organotin-functionalized 4,5-dihydrooxazole derivatives?

  • Methodological Answer : Discrepancies in catalytic performance (e.g., in cross-coupling reactions) may arise from steric hindrance from the 2-methylphenyl group or instability of tin-oxazole bonds. Systematic studies should:

  • Compare catalytic turnover (TON/TOF) under identical conditions.
  • Use X-ray absorption spectroscopy (XAS) to monitor tin coordination changes during catalysis .
  • Apply DFT calculations to model transition states and identify steric/electronic bottlenecks .

Q. What experimental design considerations are critical for synthesizing hypercoordinated oxazole-tin polymers, and how do structural variations impact polymer stability?

  • Methodological Answer :

  • Synthesis : Use Wilkinson’s catalyst for dehydrogenative coupling or Wurtz reactions to form Sn–Sn bonds in polymeric frameworks .
  • Stability : Introduce bulky substituents (e.g., 4,4-dimethyl groups) to prevent Sn–O bond hydrolysis.
  • Characterization : Thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) assess thermal stability and glass transition temperatures (TgT_g) .

Q. How can researchers optimize enantioselective catalysis using chiral 4,5-dihydrooxazole ligands in asymmetric synthesis?

  • Methodological Answer :

  • Ligand Design : Incorporate electron-withdrawing groups (e.g., nitro or bromo) at the 2-methylphenyl position to enhance metal-ligand binding in catalysts like (S)-iPr-PHOX .
  • Screening : High-throughput experimentation (HTE) with varying metal centers (Pd, Rh) and substrates identifies optimal enantioselectivity.
  • Mechanistic Probes : In situ IR spectroscopy monitors reaction intermediates, while kinetic resolution studies quantify enantiomeric excess (ee) .

Data Analysis and Validation

Q. What strategies resolve ambiguities in crystallographic refinement of 4,5-dihydrooxazole derivatives with disordered substituents?

  • Methodological Answer :

  • Use SHELXL’s PART and AFIX commands to model disordered atoms.
  • Validate against simulated annealing omit maps to reduce bias.
  • Cross-check with Hirshfeld surface analysis to confirm intermolecular contacts .

Q. How do steric and electronic effects of the 2-methylphenyl group influence reactivity in ring-opening reactions of 4,5-dihydrooxazoles?

  • Methodological Answer :

  • Steric Effects : Compare reaction rates of 2-methylphenyl vs. unsubstituted analogs in nucleophilic ring-opening (e.g., with Grignard reagents).
  • Electronic Effects : Hammett plots correlate substituent σ\sigma values with reaction rates.
  • Computational Modeling : NBO analysis identifies charge distribution at the oxazole’s nitrogen and oxygen atoms .

Applications in Advanced Systems

Q. What methodologies enable the integration of 4,5-dihydrooxazole motifs into metal-organic frameworks (MOFs) for gas storage or sensing?

  • Methodological Answer :

  • Synthesis : Post-synthetic modification (PSM) of pre-formed MOFs with oxazole derivatives via click chemistry or ligand exchange.
  • Characterization : BET surface area analysis and gas adsorption isotherms (e.g., CO2_2 or H2_2) evaluate performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.